molecular formula C23H30N4O3 B3799612 N-methyl-1-[2-(4-morpholinyl)ethyl]-6-oxo-N-(8-quinolinylmethyl)-3-piperidinecarboxamide

N-methyl-1-[2-(4-morpholinyl)ethyl]-6-oxo-N-(8-quinolinylmethyl)-3-piperidinecarboxamide

Cat. No.: B3799612
M. Wt: 410.5 g/mol
InChI Key: FKEZFQWTOAZVRA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a piperidine ring, a morpholine ring, and a quinoline group. These groups are common in many pharmaceuticals and could potentially have biological activity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the piperidine and morpholine rings, followed by the introduction of the quinoline group. The exact synthesis would depend on the specific reactions used and the starting materials .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these rings and the other groups in the molecule. The presence of the piperidine and morpholine rings could potentially make the molecule flexible, while the quinoline group could add rigidity .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific functional groups present in the molecule. For example, the piperidine and morpholine rings could potentially undergo reactions at the nitrogen atom, while the quinoline group could potentially undergo reactions at the carbon atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperidine and morpholine rings could potentially make the compound more soluble in water, while the quinoline group could potentially make it more soluble in organic solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the target it interacts with in the body. Without specific information about this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. Without specific information about this compound, it’s difficult to predict its safety and hazards .

Future Directions

The future research directions for this compound could include studying its synthesis, properties, and potential biological activity. It could also involve studying its mechanism of action and potential uses in medicine .

Properties

IUPAC Name

N-methyl-1-(2-morpholin-4-ylethyl)-6-oxo-N-(quinolin-8-ylmethyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3/c1-25(16-19-5-2-4-18-6-3-9-24-22(18)19)23(29)20-7-8-21(28)27(17-20)11-10-26-12-14-30-15-13-26/h2-6,9,20H,7-8,10-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEZFQWTOAZVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC2=C1N=CC=C2)C(=O)C3CCC(=O)N(C3)CCN4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-methyl-1-[2-(4-morpholinyl)ethyl]-6-oxo-N-(8-quinolinylmethyl)-3-piperidinecarboxamide
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N-methyl-1-[2-(4-morpholinyl)ethyl]-6-oxo-N-(8-quinolinylmethyl)-3-piperidinecarboxamide
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N-methyl-1-[2-(4-morpholinyl)ethyl]-6-oxo-N-(8-quinolinylmethyl)-3-piperidinecarboxamide
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N-methyl-1-[2-(4-morpholinyl)ethyl]-6-oxo-N-(8-quinolinylmethyl)-3-piperidinecarboxamide
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N-methyl-1-[2-(4-morpholinyl)ethyl]-6-oxo-N-(8-quinolinylmethyl)-3-piperidinecarboxamide
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N-methyl-1-[2-(4-morpholinyl)ethyl]-6-oxo-N-(8-quinolinylmethyl)-3-piperidinecarboxamide

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